Cas no 2229447-10-1 (2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol)

2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol
- 2229447-10-1
- EN300-1939148
-
- インチ: 1S/C10H13BrOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h6,9,12H,1-5H2
- InChIKey: QJHOBANCQNWNNH-UHFFFAOYSA-N
- ほほえんだ: BrCC(C1=CSC2CCCCC=21)O
計算された属性
- せいみつぶんしりょう: 259.98705g/mol
- どういたいしつりょう: 259.98705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1939148-5.0g |
2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |
2229447-10-1 | 5g |
$4309.0 | 2023-06-01 | ||
Enamine | EN300-1939148-1g |
2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |
2229447-10-1 | 1g |
$1485.0 | 2023-09-17 | ||
Enamine | EN300-1939148-5g |
2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |
2229447-10-1 | 5g |
$4309.0 | 2023-09-17 | ||
Enamine | EN300-1939148-0.25g |
2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |
2229447-10-1 | 0.25g |
$1366.0 | 2023-09-17 | ||
Enamine | EN300-1939148-0.1g |
2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |
2229447-10-1 | 0.1g |
$1307.0 | 2023-09-17 | ||
Enamine | EN300-1939148-0.5g |
2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |
2229447-10-1 | 0.5g |
$1426.0 | 2023-09-17 | ||
Enamine | EN300-1939148-10g |
2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |
2229447-10-1 | 10g |
$6390.0 | 2023-09-17 | ||
Enamine | EN300-1939148-0.05g |
2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |
2229447-10-1 | 0.05g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1939148-2.5g |
2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |
2229447-10-1 | 2.5g |
$2912.0 | 2023-09-17 | ||
Enamine | EN300-1939148-1.0g |
2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |
2229447-10-1 | 1g |
$1485.0 | 2023-06-01 |
2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-olに関する追加情報
Research Brief on 2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol (CAS: 2229447-10-1)
The compound 2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol (CAS: 2229447-10-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile synthetic intermediate and its promising biological activities. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, applications, and pharmacological properties.
Recent studies have highlighted the role of 2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol as a key intermediate in the synthesis of novel heterocyclic compounds. Its unique structural features, including the benzothiophene core and the bromoethanol moiety, make it an attractive building block for the development of pharmacologically active molecules. Researchers have successfully utilized this compound in the synthesis of potential kinase inhibitors and other small-molecule therapeutics targeting various diseases.
In terms of biological activity, preliminary investigations suggest that 2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol exhibits moderate inhibitory effects against certain cancer cell lines. Mechanistic studies indicate that it may interfere with cellular signaling pathways involved in proliferation and apoptosis. However, further in vitro and in vivo studies are required to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of this compound has been optimized in recent publications, with improved yields and purity being reported. Novel catalytic methods and green chemistry approaches have been applied to its production, addressing previous challenges related to scalability and environmental impact. These advancements are expected to facilitate broader research applications and potential industrial-scale production.
From a drug discovery perspective, derivatives of 2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol are being explored as potential leads for various therapeutic areas, including oncology, inflammation, and infectious diseases. Structure-activity relationship (SAR) studies are ongoing to identify more potent and selective analogs with improved pharmacokinetic properties.
In conclusion, 2-bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol represents an important chemical entity in medicinal chemistry research. Its dual role as a synthetic intermediate and a biologically active compound makes it particularly valuable for drug discovery efforts. Future research directions should focus on expanding its applications, optimizing its biological activity, and exploring its potential in combination therapies.
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